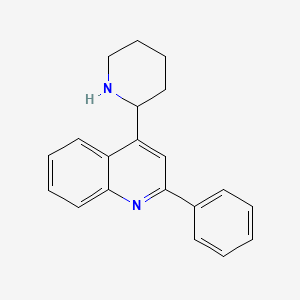

2-苯基-4-(2-哌啶基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

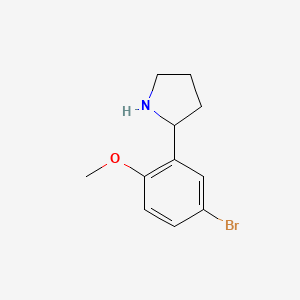

2-Phenyl-4-(2-piperidinyl)quinoline is a compound that is structurally related to various quinoline derivatives which have been synthesized and studied for their diverse biological activities and potential applications in different fields such as liquid crystals, central nervous system receptor binding, and antibacterial properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions such as the Sonogashira cross-coupling and Buchwald–Hartwig amination. For instance, the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines was achieved using the Sonogashira coupling reaction with yields ranging from 42–88% . Another synthesis route for 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines was reported using the Buchwald–Hartwig amination with yields of 60–88% . These methods typically start from bromoquinoline precursors obtained from intramolecular cyclization reactions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity and physical properties. For example, the torsional angles between the quinoline and aryl moieties at the 2-position significantly affect the hysteresis observed during the crystallization process of liquid crystal compounds . The crystal structures of certain quinoline derivatives have been elucidated, revealing interactions such as C-H...O, C-H...π_aryl, and π_aryl...π_aryl, which contribute to their supramolecular architecture .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For instance, piperidine has been used as a catalyst in the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction . Additionally, piperidine derivatives have been synthesized by the addition of chloromethylquinoline, piperidine, and K2CO3 in DMF .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their photophysical properties, are influenced by their molecular structure. For example, photophysical analyses of certain quinoline derivatives indicated intraligand and charge-transfer type transitions . The thermodynamic properties of these compounds have also been calculated at different temperatures, and their nonlinear optical behavior has been demonstrated through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values .

Relevant Case Studies

Quinoline derivatives have been evaluated for their potential as central nervous system receptor ligands, with a preference for alpha 2-adrenoceptors . They have also been studied for their antibacterial activity, with some compounds showing significant inhibitory effects against human pathogenic bacteria . Furthermore, certain quinoline derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines, with some showing considerable growth inhibition . Lastly, a class of quinoline derivatives has been developed as antiulcer agents, with one compound, in particular, showing potent inhibition of stress-induced ulcers and gastric acid secretion .

科学研究应用

晶体结构和抗菌活性

晶体结构和抗结核活性:已对2-苯基-4-(2-哌啶基)喹啉衍生物进行了研究,以了解它们的晶体结构和对多药耐药结核病的活性。这些化合物展示了特定的分子构象和相互作用,尽管它们的抗结核活性与分子构象之间没有直接相关性 (Souza et al., 2013)。

抗菌评价:合成并评估了新型喹啉衍生物,包括2-苯基-4-(2-哌啶基)喹啉,对各种微生物表现出显著的有效性 (Kumar & Kumar, 2021)。

生物活性和DNA检测潜力

作为DNA检测的荧光探针潜力:某些带有哌啶基取代的苯并咪唑喹啉显示出作为DNA特异性荧光探针的潜力。这突显了2-苯基-4-(2-哌啶基)喹啉衍生物在分子生物学和遗传研究中的潜在应用 (Perin et al., 2011)。

抗白血病活性:已合成一些2-苯基-4-(2-哌啶基)喹啉衍生物,并显示出对白血病细胞系的细胞毒潜力。这表明在癌症研究和治疗中可能有应用 (Guillon et al., 2018)。

化学合成和结构研究

合成和结构分析:已广泛研究了各种喹啉衍生物的合成和晶体结构,包括2-苯基-4-(2-哌啶基)喹啉。这些研究为这些化合物在制药和材料科学中的潜在应用提供了见解,这对于它们的潜在应用至关重要 (Verma et al., 2011)。

受体拮抗剂的合成:已合成了各种2-苯基喹啉,包括2-苯基-4-(2-哌啶基)喹啉的衍生物,用于研究它们对某些生物受体的拮抗作用。这项研究对于开发新的治疗药物具有重要意义 (Strekowski et al., 2003)。

未来方向

The future directions in the research of “2-Phenyl-4-(2-piperidinyl)quinoline” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .

属性

IUPAC Name |

2-phenyl-4-piperidin-2-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-2-8-15(9-3-1)20-14-17(18-11-6-7-13-21-18)16-10-4-5-12-19(16)22-20/h1-5,8-10,12,14,18,21H,6-7,11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWLVOJVVMWDGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293959 |

Source

|

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-(2-piperidinyl)quinoline | |

CAS RN |

383128-79-8 |

Source

|

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)